Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines This compound features a pyrazolopyrimidine core with a difluoromethyl group at the 7-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction typically takes place in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines. Alternatively, trifluoroacetic acid can be used to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.
Medicine: Potential therapeutic applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar core structure but with a phenyl group at the 5-position.
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate: Lacks the difluoromethyl group.
Uniqueness: Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate stands out due to the presence of the difluoromethyl group, which significantly impacts its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 7-(difluoromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O3/c1-2-18-10(17)5-3-7-13-8(16)4-6(9(11)12)15(7)14-5/h3-4,9H,2H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFJMOHYCZTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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